Cas no 1217487-47-2 (4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine)

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine structure
1217487-47-2 structure
商品名:4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
CAS番号:1217487-47-2
MF:C12H13F3N4S
メガワット:302.318630933762
MDL:MFCD22575119
CID:4686744

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
    • VNMBPDQSFNGNAF-UHFFFAOYSA-N
    • 4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyrimidin-4-yl]-thiazol-2-ylamine
    • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
    • MDL: MFCD22575119
    • インチ: 1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18)
    • InChIKey: VNMBPDQSFNGNAF-UHFFFAOYSA-N
    • ほほえんだ: S1C(N)=NC(C)=C1C1=CC=NC(C(C)(C)C(F)(F)F)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • トポロジー分子極性表面積: 92.9

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M120075-250mg
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
1217487-47-2
250mg
$ 485.00 2022-06-04
TRC
M120075-125mg
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
1217487-47-2
125mg
$ 290.00 2022-06-04
Matrix Scientific
143568-25g
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine, 95%
1217487-47-2 95%
25g
$9369.00 2023-09-06
Matrix Scientific
143568-5g
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine, 95%
1217487-47-2 95%
5g
$3123.00 2023-09-06

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine 関連文献

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amineに関する追加情報

Recent Advances in the Study of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine (CAS: 1217487-47-2)

The compound 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine (CAS: 1217487-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a thiazole-pyrimidine scaffold, has been identified as a promising candidate for targeting specific biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's ability to act as a potent inhibitor of protein kinases involved in cell proliferation and survival. In vitro studies have demonstrated its high selectivity for certain kinase targets, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The presence of the trifluoromethyl group in the molecule enhances its binding affinity and metabolic stability, making it a valuable lead compound for further drug development. Additionally, molecular docking simulations have provided insights into the compound's binding mode, revealing key interactions with the ATP-binding site of target kinases.

Another area of investigation has been the compound's potential anti-inflammatory effects. Preclinical studies have shown that 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine can modulate the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its utility in treating chronic inflammatory conditions. Researchers have also explored its synergistic effects with existing anti-inflammatory drugs, highlighting its potential as part of combination therapies.

Despite these promising findings, challenges remain in the development of this compound. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and formulation optimization. Recent efforts have focused on synthesizing analogs with improved physicochemical properties while maintaining the core pharmacophore. Additionally, in vivo toxicity studies are underway to assess the compound's safety profile and establish appropriate dosing regimens.

In conclusion, 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Ongoing research aims to translate these preclinical findings into clinical applications, with the ultimate goal of addressing unmet medical needs in these areas. The compound's unique structural features and biological activity make it a valuable subject for further investigation and collaboration across the chemical biology and pharmaceutical research communities.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm